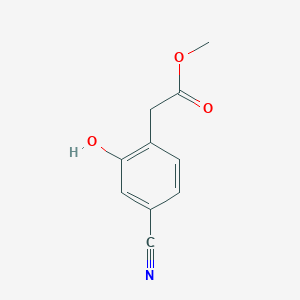
1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Overview
Description
1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate (hereafter referred to as 2-Fluorophenyl oxalate) is a compound of significant interest in the scientific community due to its versatile applications in various fields. It is a heterocyclic compound, containing both an oxadiazole and an oxalate moiety, and can be synthesized in a straightforward manner from commercially available starting materials. 2-Fluorophenyl oxalate has been found to possess a variety of biochemical and physiological effects, and has been studied in a number of laboratory experiments.
Scientific Research Applications
Automated Synthesis of Radiopharmaceuticals
- Luo et al. (2019) developed an automated synthesis process for a radiopharmaceutical, [11C]CS1P1, which is structurally related to the compound . This radiopharmaceutical is used for PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1), a potential target in various diseases. The synthesis adhered to current Good Manufacturing Practices and produced a high-purity product suitable for human studies (Luo et al., 2019).
Novel Anticancer Agents
- Vinayak et al. (2017) synthesized novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, closely related to the compound , demonstrating significant in vitro anticancer activity against multiple human cancer cell lines (Vinayak et al., 2017).
Photochemistry in Synthesis of Fluorinated Compounds
- Pace et al. (2004) investigated the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This work highlights the potential of using photochemistry in synthesizing fluorinated structures, relevant to the compound of interest (Pace et al., 2004).
Synthesis and Characterization for Antimicrobial and Anticancer Applications
- Various studies like those by Ahsan and Shastri (2015) and Adimule et al. (2014) have focused on synthesizing oxadiazole analogues and evaluating their antimicrobial and anticancer activities. These works contribute to understanding the potential of oxadiazole derivatives in medical applications (Ahsan & Shastri, 2015); (Adimule et al., 2014).
Cytochrome P450-Mediated Metabolic Processes
- Maciolek et al. (2011) explored the cytochrome P450-mediated metabolic ring opening of the 1,3,4-oxadiazole in setileuton, a compound structurally similar to the one . This study provides insight into the metabolic pathways of such compounds, which is crucial for drug development (Maciolek et al., 2011).
properties
IUPAC Name |
1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3OS.C2H2O4/c1-18-7-6-10(14)12-15-11(16-17-12)8-4-2-3-5-9(8)13;3-1(4)2(5)6/h2-5,10H,6-7,14H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXCZCDXNPKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2F)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)


![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B1450289.png)






![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)

